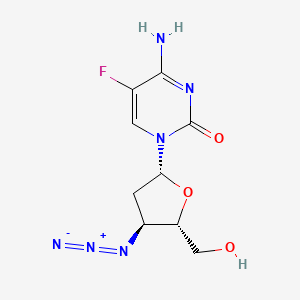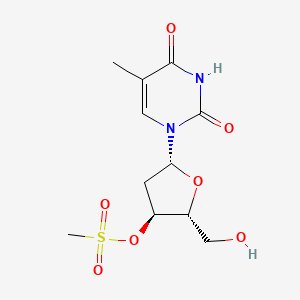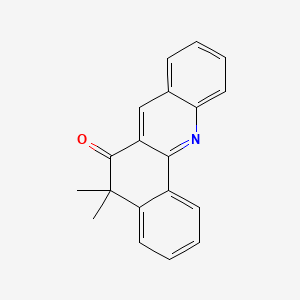
5,5-Dimethylbenzo(c)acridin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylbenzo©acridin-6(5H)-one is a heterocyclic compound that belongs to the acridine family This compound is characterized by its fused ring structure, which includes both benzene and acridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbenzo©acridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-amino-3,5-dimethylbenzoic acid with a suitable aldehyde, followed by cyclization in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of 5,5-Dimethylbenzo©acridin-6(5H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylbenzo©acridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized acridine derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylbenzo©acridin-6(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylbenzo©acridin-6(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-6H-benzo©acridin-6-ol
- 6-bromo-5,5-dimethyl-6H-benzo©acridine
- 5,6-Dimethylbenz©acridine
Uniqueness
5,5-Dimethylbenzo©acridin-6(5H)-one is unique due to its specific ring structure and the presence of dimethyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
56969-65-4 |
|---|---|
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
5,5-dimethylbenzo[c]acridin-6-one |
InChI |
InChI=1S/C19H15NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11H,1-2H3 |
InChI-Schlüssel |
QKMDFHQPAFYQRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


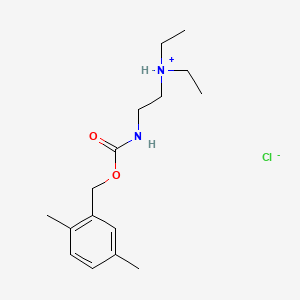
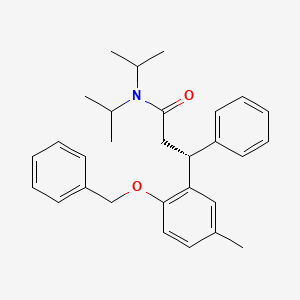
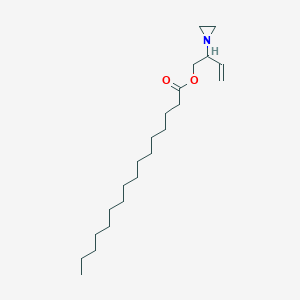
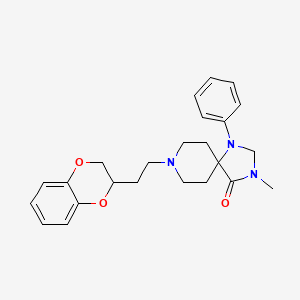
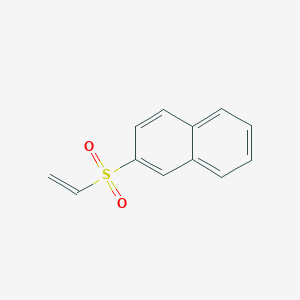
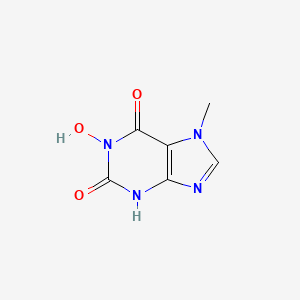
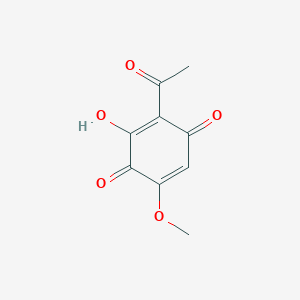

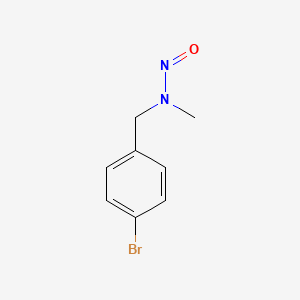
![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
